1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(2,5-difluoromethyl)phenylpropan-1-one. The reaction is carried out under controlled conditions using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst, often under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one: Similar structure but with trifluoromethyl groups, leading to different chemical properties and reactivity.
1-(2,5-Difluoromethylphenyl)-3-chloropropan-1-one: Chlorine substitution instead of bromine, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H9BrF4O |
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Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,5-bis(difluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c12-4-3-9(17)8-5-6(10(13)14)1-2-7(8)11(15)16/h1-2,5,10-11H,3-4H2 |
InChI Key |
JRMPATLSIVCEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(=O)CCBr)C(F)F |
Origin of Product |
United States |
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